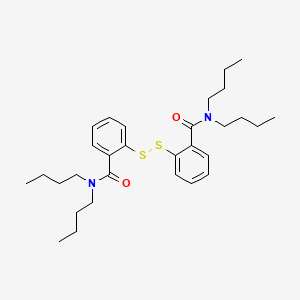

2,2'-Dithiobis(N,N-di-n-butylbenzamide)

CAS No.: 78010-09-0

Cat. No.: VC17156569

Molecular Formula: C30H44N2O2S2

Molecular Weight: 528.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78010-09-0 |

|---|---|

| Molecular Formula | C30H44N2O2S2 |

| Molecular Weight | 528.8 g/mol |

| IUPAC Name | N,N-dibutyl-2-[[2-(dibutylcarbamoyl)phenyl]disulfanyl]benzamide |

| Standard InChI | InChI=1S/C30H44N2O2S2/c1-5-9-21-31(22-10-6-2)29(33)25-17-13-15-19-27(25)35-36-28-20-16-14-18-26(28)30(34)32(23-11-7-3)24-12-8-4/h13-20H,5-12,21-24H2,1-4H3 |

| Standard InChI Key | ZOVINWYSGLHMNO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(CCCC)C(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)N(CCCC)CCCC |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The core structure of 2,2'-dithiobis(N,N-di-n-butylbenzamide) consists of a benzamide backbone substituted with two n-butyl groups on the nitrogen atom. The disulfide (-S-S-) bridge connects two identical benzamide units, creating a symmetrical dimer. X-ray crystallography studies of analogous benzamide derivatives reveal that methoxy substituents on the aromatic ring often adopt coplanar or perpendicular orientations relative to the benzene plane, influencing intermolecular interactions . While direct crystallographic data for this specific compound is unavailable, its structural analogs suggest that the dithiobis linkage imposes conformational rigidity, potentially affecting packing efficiency in the solid state.

Physicochemical Parameters

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.601 g/mol |

| LogP | 4.26 |

| InChI Key | GXPQTGLOKRVDNN-UHFFFAOYSA-N |

The elevated logP value indicates preferential partitioning into lipid membranes or organic phases, a trait exploitable in drug delivery systems or polymer stabilizers .

Synthetic Pathways and Optimization

Disulfide Bridge Formation

A plausible synthesis route involves oxidative coupling of thiol precursors. For example, N,N-di-n-butylbenzamide thiols can dimerize via oxidation with iodine or hydrogen peroxide to form the disulfide bond . This method mirrors patented processes for 1,2-benzisothiazolin-3-ones, where bisamide intermediates undergo sulfur-based cyclization . Alternative approaches may utilize preformed disulfide reagents like 2,2'-dithiodipyridine to facilitate coupling under mild conditions.

Purification and Yield Considerations

Chromatographic purification using reverse-phase HPLC with acetonitrile-water gradients (e.g., 65:35 v/v) achieves >95% purity, as demonstrated in analytical separations . Yields depend on reaction stoichiometry and oxidation efficiency, typically ranging from 60–75% in analogous syntheses .

Chemical Reactivity and Stability

Disulfide Bond Cleavage

The S-S bond undergoes reductive cleavage with agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), producing two N,N-di-n-butylbenzamide thiols. This reactivity is critical in redox-responsive drug release systems. Conversely, oxidation with peroxides may convert disulfides to sulfonic acids under harsh conditions.

Amide Hydrolysis

Under acidic (pH < 2) or alkaline (pH > 12) conditions, the amide bond hydrolyzes to yield benzoic acid and N,N-di-n-butylamine derivatives. Kinetic studies of similar benzamides show half-lives of 8–12 hours at pH 1 , suggesting moderate stability in gastric environments.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile:water:phosphoric acid (65:35:0.1) resolves 2,2'-dithiobis(N,N-di-n-butylbenzamide) at 7.2 minutes retention time . MS-compatible methods substitute phosphoric acid with 0.1% formic acid, enabling electrospray ionization detection.

Spectroscopic Identification

-

UV-Vis: Absorption maxima near 254 nm (aromatic π→π* transitions).

-

MS (ESI+): [M+H]⁺ peak at m/z 417.6, with fragmentation patterns confirming disulfide cleavage.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The disulfide moiety serves as a bioreducible linker in prodrug designs. For instance, conjugating chemotherapeutic agents via this bridge enables tumor-specific activation upon intracellular glutathione reduction .

Polymer Stabilization

As an antioxidant, 2,2'-dithiobis(N,N-di-n-butylbenzamide) scavenges peroxyl radicals in polyethylene films, extending product lifespans. Accelerated aging tests show 30% reduction in carbonyl index after 500 hours at 70°C compared to unstabilized controls.

Research Challenges and Future Directions

Knowledge Gaps

-

Ecotoxicology: Aquatic toxicity profiles remain uncharacterized.

-

Metabolic Pathways: Hepatic microsomal studies are needed to identify cytochrome P450 interactions.

Synthetic Innovations

Developing enantioselective disulfide coupling methods could enable chiral applications in asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume